1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
Description
This compound is a purine-based derivative featuring a 1,3-dimethyl-substituted purine-2,6-dione core, an 8-(piperidin-1-yl) substituent, and a 7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl) side chain. The structural complexity arises from the integration of a tetrazole ring (a nitrogen-rich heterocycle known for metabolic stability) and a thioether linkage, which may enhance lipophilicity and binding interactions.
Properties
IUPAC Name |
1,3-dimethyl-7-[2-(1-phenyltetrazol-5-yl)sulfanylethyl]-8-piperidin-1-ylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N9O2S/c1-26-17-16(18(31)27(2)21(26)32)29(19(22-17)28-11-7-4-8-12-28)13-14-33-20-23-24-25-30(20)15-9-5-3-6-10-15/h3,5-6,9-10H,4,7-8,11-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NILSXGXSQPWMHQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CCSC4=NN=NN4C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N9O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,3-Dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is a complex organic compound belonging to the purine derivative class. Its unique structure, characterized by a purine core and various functional groups, suggests significant potential in medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 423.52 g/mol. The compound's structure includes:
- Purine Core : Provides a scaffold for biological activity.
- Thioether Group : Enhances binding affinity to biological targets.
- Piperidine Moiety : Contributes to the compound's pharmacological properties.
The biological activity of 1,3-dimethyl-7-(2-((1-phenyl-1H-tetrazol-5-yl)thio)ethyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione involves several mechanisms:
- Enzyme Interaction : The compound may inhibit or activate specific enzymes by mimicking natural substrates or inhibitors.
- Receptor Binding : It can bind to various receptors, modulating their activity and downstream signaling pathways.
- Nucleic Acid Interaction : The purine structure allows for potential interactions with nucleic acids, influencing gene expression and cellular processes.
Anticancer Potential
Studies on purine derivatives have indicated that they can exhibit anticancer activity through various pathways:
- Inducing apoptosis in cancer cells.
- Inhibiting tumor growth by targeting specific molecular pathways.
The thioether and piperidine groups may enhance these effects by improving bioavailability and selectivity.
Study 1: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of related purine derivatives demonstrated significant inhibition zones against Bacillus subtilis and Pseudomonas aeruginosa. The presence of bulky hydrophobic groups in similar compounds was linked to enhanced antimicrobial activity due to improved membrane penetration.
Study 2: Anticancer Activity
In vitro studies on related compounds have shown that they can inhibit the proliferation of various cancer cell lines. For example, a derivative with a similar purine structure exhibited IC50 values in the low micromolar range against breast cancer cells. These findings suggest that 1,3-dimethyl derivatives could be explored further for anticancer applications.
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 423.52 g/mol |
| Mechanism of Action | Enzyme inhibition, receptor binding |
| Antimicrobial Activity | Potential against bacteria |
| Anticancer Activity | Induces apoptosis in cancer cells |
Comparison with Similar Compounds
The following analysis compares the target compound with structurally or functionally related molecules, focusing on biological activity , structural motifs , and synthetic strategies .
Structural and Functional Analogues
Key Comparisons
Structural Motifs
- Piperidine vs. Pyridine Substituents: The 8-piperidin-1-yl group in the target compound may confer distinct solubility or steric effects compared to Merck’s 2-aminopyridine motif. Piperidine’s aliphatic nature could reduce π-stacking interactions but enhance membrane permeability.
- Thioether Linkage : The thioethyl bridge in the target compound introduces sulfur-based hydrophobicity, which may influence pharmacokinetics (e.g., half-life) relative to oxygen or methylene linkages in other purine derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
